3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of Grignard reagents, which are known for their reactivity and ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The conditions vary depending on the desired reaction, with some requiring ambient temperatures and others needing elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce simpler amines.
Scientific Research Applications
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares a similar trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
Triangular silver(I) 3,5-bis(trifluoromethyl)pyrazolate: Another compound with a similar trifluoromethyl group, known for its unique structural properties.
Uniqueness
What sets 3-[[3,5-bis(trifluoroMethyl
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCDABMANNFAA-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural characteristics of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione and how are they confirmed?
A1: This compound, often employed as a bifunctional organocatalyst [], possesses distinct structural features:
- ¹H NMR (500 MHz, DMSO-d6): Provides detailed information about the hydrogen atom environments within the molecule. []
- ¹³C NMR (125 MHz, DMSO-d6): Offers insights into the carbon atom environments within the molecule. []
- IR (film): Identifies functional groups present in the compound by their characteristic vibrations. []
- HRMS (ESI): Confirms the molecular weight and formula through accurate mass measurements. []
Q2: What are the typical applications of this compound in organic synthesis?
A2: This compound serves as a bifunctional organocatalyst in asymmetric catalysis. [] While the provided research doesn't detail specific reactions, bifunctional catalysts are known for their ability to activate both nucleophilic and electrophilic reaction partners simultaneously, enabling enantioselective transformations. Further research likely explores its efficacy and applications in various stereoselective organic reactions.
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